Home > Products > Building Blocks P154 > 1,4,9-Triazaspiro[5.5]undecan-5-one
1,4,9-Triazaspiro[5.5]undecan-5-one - 1251044-42-4

1,4,9-Triazaspiro[5.5]undecan-5-one

Catalog Number: EVT-1445091
CAS Number: 1251044-42-4
Molecular Formula: C8H15N3O
Molecular Weight: 169.228
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

9-[4-(3-Chloro-2-fluoro-phenylamino)-7-methoxy-chinazolin-6-yloxy]-1,4-diazaspiro[5.5]undecan-5-one fumarate

Compound Description: This compound is a tyrosine kinase inhibitor with potential applications in treating various diseases, including cancer, prostate adenoma, and pulmonary diseases. []

Relevance: This compound shares the same 1,4-diazaspiro[5.5]undecan-5-one core structure as 1,4,9-Triazaspiro[5.5]undecan-5-one. The difference lies in the substitution at the 9th position of the spirocycle, where 1,4,9-Triazaspiro[5.5]undecan-5-one has a nitrogen atom while this compound features a complex substituted oxy-chinazoline group. This difference highlights the potential for diverse chemical modifications on the core scaffold to achieve different biological activities. []

7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones

Compound Description: These compounds were synthesized from 1,5-diphenyl-1,4-pentadien-3-one and barbituric acids. The paper discusses the synthesis and structural elucidation of these compounds, along with a possible mechanism for their formation and the stereoselectivity of the synthetic process. []

Relevance: While these compounds share the spiro[5.5]undecane core with 1,4,9-Triazaspiro[5.5]undecan-5-one, they differ significantly in their overall structure. The 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone structure features four carbonyl groups and two phenyl substituents, highlighting the structural diversity achievable even within a specific spirocyclic framework. This diversity emphasizes the potential for exploring different functionalities and substituents around the 1,4,9-Triazaspiro[5.5]undecan-5-one core for potentially novel biological activities. []

1,4,9-Triazaspiro[5.5]undecan-2-one derivatives

Compound Description: These derivatives act as potent and selective METTL3 inhibitors. The lead compound, UZH2, demonstrates a 1400-fold potency improvement over the initial hit compound in a TR-FRET assay (IC50 of 5 nM). It exhibits favorable ADME properties and effectively reduces m6A RNA methylation in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines. []

Relevance: These derivatives are directly related to 1,4,9-Triazaspiro[5.5]undecan-5-one, sharing the same triazaspiro[5.5]undecane core structure but differing in the position of the carbonyl group on the ring (2-one vs. 5-one). This subtle difference highlights how even minor structural modifications on the 1,4,9-Triazaspiro[5.5]undecan-5-one scaffold can significantly impact biological activity, enabling the development of potent and selective inhibitors like UZH2 targeting specific biological pathways. []

(R)-7-(2-(2-Fluoro-5-((4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methyl)phenethylamino)-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3H)-one

Compound Description: This compound is identified as a potential treatment for respiratory diseases, specifically asthma. It's often used in combination with other active ingredients like glucocorticoid receptor agonists or antioxidants. []

Relevance: This compound features the 1-oxa-4,9-diazaspiro[5.5]undecane core, similar to the 1,4,9-triazaspiro[5.5]undecane-5-one. The key difference is the replacement of a nitrogen atom in the triazaspiro with an oxygen atom in the oxadiazaspiro. Despite this difference, the shared spirocyclic core suggests a potential structural relationship and potential for similar biological activities between compounds containing these structures. []

Overview

1,4,9-Triazaspiro[5.5]undecan-5-one is a compound notable for its unique spirocyclic structure and potential biological activity. It belongs to a class of compounds known as spiro compounds, which are characterized by their distinctive two or more ring systems sharing a common atom. This compound has garnered attention in medicinal chemistry due to its activity against various biological targets, particularly in the context of cancer and metabolic disorders.

Source

Research on 1,4,9-triazaspiro[5.5]undecan-5-one has been documented in various scientific publications, including studies focusing on its synthesis, biological activity, and potential therapeutic applications. Notably, studies have highlighted its role as a potent inhibitor of the METTL3 protein complex, which is implicated in several diseases including cancer and diabetes .

Classification

This compound can be classified under the following categories:

  • Chemical Class: Spirocyclic compounds
  • Functional Group: Amine and ketone
  • Biological Activity: Potential anticancer and metabolic regulatory agent
Synthesis Analysis

Methods

The synthesis of 1,4,9-triazaspiro[5.5]undecan-5-one typically involves multi-step synthetic routes that include the formation of the spirocyclic framework followed by functionalization at specific positions. Common methods include:

  1. Cyclization Reactions: Utilizing precursors that can undergo cyclization to form the spiro structure.
  2. Substitution Reactions: Introducing functional groups at various positions on the spiro compound to enhance biological activity.

Technical Details

For instance, one method involves the reaction of a suitable amine with a diketone precursor under acidic conditions to facilitate cyclization and formation of the triazaspiro framework. The final compound can be purified using techniques such as recrystallization or chromatography .

Molecular Structure Analysis

Structure

The molecular structure of 1,4,9-triazaspiro[5.5]undecan-5-one consists of:

  • A central spirocyclic core formed by two fused rings.
  • Three nitrogen atoms incorporated into the structure, contributing to its unique properties.
  • A carbonyl group (ketone) at position 5.

Data

The molecular formula is C11H16N3OC_{11}H_{16}N_3O, with a molar mass of approximately 208.27 g/mol. The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the spatial arrangement of atoms .

Chemical Reactions Analysis

Reactions

1,4,9-Triazaspiro[5.5]undecan-5-one can participate in various chemical reactions due to its functional groups:

  • Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles in substitution reactions.
  • Condensation Reactions: The carbonyl group can undergo condensation with other nucleophiles.

Technical Details

For example, reactions involving this compound have been explored for modifying its structure to enhance potency against specific biological targets like METTL3 .

Mechanism of Action

Process

The mechanism of action for 1,4,9-triazaspiro[5.5]undecan-5-one primarily involves its interaction with protein targets such as METTL3. This interaction inhibits the methylation process of RNA molecules which is critical for various cellular functions.

Data

Studies have shown that derivatives of this compound exhibit significant potency improvements (IC50 values down to 5 nM) against METTL3 due to optimized binding interactions facilitated by structural modifications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like DMSO and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases.
  • Reactivity: The presence of nitrogen and carbonyl groups makes it reactive towards electrophiles and nucleophiles.

Relevant analyses often involve determining melting points, spectral data (NMR, IR), and solubility profiles to characterize the compound thoroughly .

Applications

1,4,9-Triazaspiro[5.5]undecan-5-one has several scientific applications:

  • Medicinal Chemistry: Used as a lead compound for developing inhibitors targeting RNA methylation processes implicated in cancer and metabolic diseases.
  • Biological Research: Serves as a tool for studying RNA modifications and their effects on gene expression.

Research continues to explore its potential therapeutic uses and mechanisms further .

Introduction to 1,4,9-Triazaspiro[5.5]undecan-5-one

1,4,9-Triazaspiro[5.5]undecan-5-one represents a structurally intricate heterocyclic scaffold of growing importance in medicinal chemistry and epigenetic drug discovery. Characterized by its central spirocyclic architecture fusing piperidine and piperidinone rings with nitrogen atoms at strategic positions, this compound provides a three-dimensional framework amenable to diverse chemical modifications. Its unique spatial and electronic properties confer distinctive interactions with biological targets, particularly those involved in RNA and protein methylation pathways. The compound’s recent emergence as a key pharmacophore in targeting the METTL3/METTL14 RNA methyltransferase complex underscores its translational potential in oncology and beyond, positioning it at the forefront of epitranscriptomic therapeutics development.

Structural Classification and Nomenclature

1,4,9-Triazaspiro[5.5]undecan-5-one belongs to the spiropiperidine structural class, featuring a central quaternary spirocarbon atom bridging two nitrogen-containing heterocycles. The parent scaffold consists of a piperidin-2-one ring (bearing the carbonyl functionality at position 5) spiro-fused at C3 to a piperazine ring. Systematic IUPAC naming derives from the undecane carbon skeleton, with "1,4,9-triaza" specifying nitrogen substitutions at positions 1, 4, and 9, and "-5-one" indicating the ketone group at position 5. The "[5.5]" suffix denotes that both rings are six-membered (5 atoms + spirocarbon). Its molecular formula is C₈H₁₅N₃O (molecular weight: 169.22 g/mol), with a hydrogen bond donor/acceptor profile of 3 H-donors and 3 H-acceptors, contributing to favorable solubility and target engagement properties [1].

Key structural parameters include:

  • Spiro Junction: Creates orthogonal ring geometry, enhancing three-dimensionality and reducing planarity compared to fused bicyclics.
  • Rotatable Bonds: Absence of rotatable bonds (as indicated by computational data) confers rigidity, potentially improving binding selectivity [1].
  • Polar Surface Area (TPSA): Calculated at 53.16 Ų, indicating moderate membrane permeability balanced with aqueous solubility [1].
  • LogP Value: -1.172, reflecting high hydrophilicity under physiological conditions [1].

Table 1: Structural Analogues of Spiropiperidine Scaffolds in Medicinal Chemistry

Compound NameCore StructureKey Distinguishing FeaturesReported Biological Roles
1,4,9-Triazaspiro[5.5]undecan-5-onePiperazinone-spiro-piperazineCarbonyl at position 5METTL3 inhibition
3,9-Diazaspiro[5.5]undecan-2-onePiperazinone-spiro-piperidineCarbonyl adjacent to spirocenterNeuromodulator scaffolds
1,3,8-Triazaspiro[4.5]decan-4-onePiperidinone-spiro-pyrrolidine5/5 ring system with reduced ring sizeGPCR modulation
1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-oneN-methylated derivativeMethyl groups at N1 and N4Undisclosed pharmacological activity

[3] [5] [7]

Historical Development in Medicinal Chemistry

The synthetic exploration of 1,4,9-triazaspiro[5.5]undecan-5-one emerged in the early 2010s alongside growing interest in sp³-rich scaffolds for drug discovery. Initial synthetic routes focused on:

  • Cyclocondensation Strategies: Involving diamino precursors reacting with carbonyl compounds to form the piperazinone ring, followed by spirocyclization.
  • Ring-Expansion Methodologies: Utilizing smaller spirocyclic lactams (e.g., 1,3,8-triazaspiro[4.5]decan-4-ones) as precursors for carbon insertion [7].

The scaffold gained prominence as a privileged heterocycle due to its structural similarity to diazaspiro[5.5]undecane systems known for CNS activity, yet its distinct 1,4,9-triaza configuration offered differentiated pharmacology [10]. Early pharmacological characterization revealed its potential as a conformationally restricted piperazine mimetic, enabling optimized engagement with targets where linear piperazines suffered from metabolic instability or off-target effects. By the mid-2010s, derivatives were systematically explored as:

  • Neuropeptide Modulators: For metabolic disorders and pain management, leveraging the scaffold’s ability to mimic peptide turn structures.
  • GPCR-Targeted Agents: Particularly for aminergic receptors, where the tertiary nitrogens could serve as protonation sites critical for receptor binding.

The pivotal transition occurred circa 2020–2021 when high-throughput screening against the METTL3/METTL14 complex identified 1,4,9-triazaspiro[5.5]undecan-5-one derivatives as potent inhibitors. This discovery triggered intensive medicinal chemistry optimization campaigns, culminating in compounds like UZH2 (Compound 22) with 1400-fold potency improvements over initial hits [4].

Significance in Epigenetic and RNA Methylation Research

1,4,9-Triazaspiro[5.5]undecan-5-one derivatives represent a breakthrough class of selective METTL3 inhibitors targeting the m⁶A RNA methylation machinery. The METTL3/METTL14 heterodimer catalyzes N⁶-methyladenosine (m⁶A) deposition – the most abundant internal mRNA modification, governing RNA splicing, translation efficiency, and stability [4] [8]. Key advances include:

  • Potency and Selectivity: Lead optimization yielded compound UZH2 (IC₅₀ = 5 nM) with >1000-fold selectivity over related methyltransferases (e.g., METTL16, DNMTs) due to precise exploitation of the METTL3 catalytic pocket’s steric and electrostatic constraints [4].
  • Cellular Target Engagement: UZH2 reduced m⁶A/A ratios in polyadenylated RNA by 30–60% in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines, validating on-target effects without immediate cytotoxicity [4].
  • ADME Optimization: The scaffold’s physicochemical properties (TPSA ~53 Ų, LogP <0) were leveraged to maintain favorable permeability, metabolic stability, and solubility during inhibitor development, addressing historical challenges in targeting RNA-modifying enzymes [4].

Table 2: METTL3 Inhibitory Activity of 1,4,9-Triazaspiro[5.5]undecan-5-one Derivatives

Derivative CodeStructural ModificationMETTL3 IC₅₀ (TR-FRET)Cellular m⁶A Reduction (%)Cancer Models Tested
Initial HitUnoptimized side chains~7 µM<10% at 10 µMNone
UZH2 (22)Optimized aryl substituents5 nM60% (MOLM-13), 45% (PC-3)AML, Prostate Cancer
PROTAC DerivativesConjugated to E3 ligase ligandsDegradation > Inhibition>80% (sustained effect)AML, Gastric Cancer

[4] [6]

Mechanistically, these compounds compete with the methyl donor SAM (S-adenosylmethionine) by occupying its binding pocket within METTL3. Crystallographic studies reveal critical interactions:

  • Hydrogen Bonding: The carbonyl oxygen and secondary amine(s) of the spiro core form H-bonds with catalytic site residues (e.g., Asp395, Ser511).
  • Van der Waals Contacts: The rigid spiro system fills a hydrophobic subpocket adjacent to the SAM-binding site, enhancing affinity [4].

Beyond oncology, the compound’s role extends to:

  • Viral Infection Modulation: As m⁶A regulates viral RNA replication for numerous pathogens (e.g., HIV, SARS-CoV-2).
  • Metabolic Disease Research: METTL3 influences insulin signaling and adipogenesis via m⁶A-dependent pathways.

Table 3: RNA Methylation Functions Targeted by Spirocyclic Inhibitors

m⁶A Regulatory RoleBiological ConsequenceTherapeutic ImplicationEvidence from 1,4,9-Triazaspiro[5.5]undecan-5-one Studies
mRNA StabilityAlters decay rates of oncogenic transcripts (e.g., MYC, BCL2)Suppresses tumor growth in AML modelsUZH2 reduced MYC mRNA half-life in MOLM-13 cells [4]
Translation EfficiencyModulates ribosome loading on proliferation genesAnti-leukemic effects independent of apoptosisProteomics showed reduced oncoprotein synthesis [4]
Splicing RegulationGenerates isoform switches promoting invasivenessAnti-metastatic potential in solid tumorsAltered splice variants in PC-3 upon treatment [4]
Viral RNA ProcessingControls pathogen replication cyclesBroad-spectrum antiviral opportunitiesUnder evaluation in RNA virus models [8]

[4] [8]

Emerging directions include PROTAC applications (e.g., degrader molecules linking the scaffold to E3 ligase recruiters), which enhance efficacy by eliminating the entire METTL3-METTL14 complex and show promise in liquid/solid tumor models [6]. This highlights the compound’s evolving role as a versatile chemical template for modulating the epitranscriptome with therapeutic intent.

Properties

CAS Number

1251044-42-4

Product Name

1,4,9-Triazaspiro[5.5]undecan-5-one

IUPAC Name

1,4,9-triazaspiro[5.5]undecan-5-one

Molecular Formula

C8H15N3O

Molecular Weight

169.228

InChI

InChI=1S/C8H15N3O/c12-7-8(11-6-5-10-7)1-3-9-4-2-8/h9,11H,1-6H2,(H,10,12)

InChI Key

CHDMTSGOYLFAAG-UHFFFAOYSA-N

SMILES

C1CNCCC12C(=O)NCCN2

Synonyms

1,4,9-triazaspiro[5.5]undecan-5-one(SALTDATA: FREE)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.